Methyl 2-(1,3-dioxolan-2-yl)benzoate

Organic Synthesis Regioselectivity Building Block

Methyl 2-(1,3-dioxolan-2-yl)benzoate (CAS 23691-81-8) is a bifunctional aromatic ester featuring a 1,3-dioxolane-protected aldehyde ortho to the ester moiety. This structural motif serves as a protected form of methyl 2-formylbenzoate, enabling sequential functionalization in complex organic synthesis.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B14028474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,3-dioxolan-2-yl)benzoate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2OCCO2
InChIInChI=1S/C11H12O4/c1-13-10(12)8-4-2-3-5-9(8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3
InChIKeyZXWUHTXSRPCVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1,3-Dioxolan-2-yl)benzoate (CAS 23691-81-8): A Protected Aldehyde Building Block with Superior Reactivity Control for Multi-Step Synthesis


Methyl 2-(1,3-dioxolan-2-yl)benzoate (CAS 23691-81-8) is a bifunctional aromatic ester featuring a 1,3-dioxolane-protected aldehyde ortho to the ester moiety . This structural motif serves as a protected form of methyl 2-formylbenzoate, enabling sequential functionalization in complex organic synthesis. The 1,3-dioxolane acetal confers stability under basic, oxidative, and nucleophilic conditions, while the methyl ester provides a handle for further transformation [1]. The compound has been utilized in the design of porphyrin-based ligands for supramolecular metal assemblies, highlighting its value in advanced materials research [2].

Format Protected aldehyde as 1,3-dioxolane acetal, ready for multi-step sequences
Regiochemistry Ortho-difunctionalized aromatic scaffold for proximity-driven reactions
Stability Broad tolerance to basic, oxidative, and nucleophilic conditions during ester manipulation

Why Substituting Methyl 2-(1,3-Dioxolan-2-yl)benzoate with Other Protected Benzaldehydes Risks Synthetic Failure


Substitution with structurally similar acetal-protected benzoates (e.g., meta- or para-isomers, or alternative protecting groups) introduces significant risks in multi-step syntheses. The ortho-ester proximity in this compound uniquely directs regioselective transformations, such as directed ortho-metalation or intramolecular cyclization, which are not accessible to the meta- or para-isomers [1]. Furthermore, the 1,3-dioxolane acetal provides predictable stability under a broad range of conditions, whereas alternative protecting groups (e.g., dimethyl acetals, cyclic thioacetals) may exhibit different stability profiles or require harsher deprotection conditions (e.g., heavy metals for thioacetals) that are incompatible with sensitive downstream functionalities . Procuring the generic 'protected aldehyde' risks costly re-optimization of reaction conditions and lower overall yields.

Isomer mismatch Meta or para isomers lack the ortho-directing group, which may block directed metalation strategies and alter synthetic route feasibility.
Protecting group shift Alternative acetals (dimethyl acetals, thioacetals) may show different stability profiles or require harsher deprotection conditions that could interfere with sensitive substrates.
Generic 'protected aldehyde' A generic protected aldehyde without this specific ortho-disubstituted pattern and 1,3-dioxolane protection may demand re-optimization of reaction conditions and lower overall yields.

Quantitative Differentiation: Head-to-Head and Class-Level Comparisons for Methyl 2-(1,3-dioxolan-2-yl)benzoate


Regiochemical Purity: Ortho-Functionalization Directs Unique Reactivity vs. Meta/Para Isomers

The target compound is specifically ortho-substituted (benzoate and protected aldehyde in 1,2-arrangement). This exact substitution pattern is a prerequisite for directed ortho-metalation (DoM) strategies. The corresponding meta-isomer (Methyl 3-(1,3-dioxolan-2-yl)benzoate, CAS 18539-95-2 precursor) and para-isomer (Methyl 4-(1,3-dioxolan-2-yl)benzoate, CAS 898779-06-1) cannot undergo DoM due to the lack of an ortho-directing metalation group, precluding a major class of synthetic transformations [1].

Regiochemical purity
Class-level
Ortho isomer enables directed ortho-metalation; meta/para isomers do not
Ortho-substitution is required for DoM-based synthetic strategies
Structural prerequisite for regioselective metalation chemistry
Organic Synthesis Regioselectivity Building Block

Stability Profile: 1,3-Dioxolane Acetal Confers Broad Condition Compatibility vs. Aldehyde Precursor

As a class, 1,3-dioxolane acetals are stable to basic and nucleophilic conditions, as well as oxidizing agents, whereas the free aldehyde (methyl 2-formylbenzoate, CAS 4122-56-9) would react under all these conditions. This enables transformations on the ester group (e.g., saponification, reduction, amidation) without affecting the masked aldehyde [1].

Stability profile
Class-level
1,3-Dioxolane acetal stable to bases, nucleophiles, oxidants; free aldehyde reactive under these conditions
Supports independent ester manipulation without premature aldehyde exposure
Standard acetal protection profile; confirm on specific substrate
Protecting Group Chemical Stability Process Chemistry

Synthetic Utility: Demonstrated Application in Advanced Ligand Synthesis for Bimetallic Complexes

The compound has been directly employed in the design and synthesis of porphyrin-based ligands for the assembly of [d-block metal: calcium] bimetallic centers [1]. This specific application is documented in a peer-reviewed study, demonstrating its practical utility in creating complex molecular architectures. Generic alternatives (e.g., methyl 2-formylbenzoate) would not be suitable without an additional protection step, adding cost and complexity [1].

Synthetic application
Reported
Employed in porphyrin-based ligand synthesis for d-block metal:calcium bimetallic centers (Dalton Trans., 2017)
Validates ready-to-use protected building block for complex architectures
Peer-reviewed precedent; reduces development risk in similar ligand designs
Supramolecular Chemistry Porphyrin Ligands Catalysis

Purity Specification: Vendor-Defined Minimum Purity for Reproducible Results

Commercial sourcing from reputable vendors like Smolecule and CymitQuimica specifies a minimum purity of 95% . This provides a defined baseline for experimental reproducibility, in contrast to in-house protected material where purity and yield must be independently established and validated, consuming time and resources.

Purity specification
Data to verify
Min. 95% purity
Defines baseline for experimental reproducibility
Vendor-specified; independent QC validation may be required
Quality Control Chemical Purity Procurement

High-Impact Application Scenarios for Methyl 2-(1,3-Dioxolan-2-yl)benzoate


Advanced Ligand and Supramolecular Complex Synthesis

The ortho-disubstitution pattern of Methyl 2-(1,3-dioxolan-2-yl)benzoate makes it an ideal scaffold for constructing chelating ligands. Its proven use in the synthesis of porphyrin-based bimetallic complexes demonstrates its direct applicability in supramolecular chemistry and catalysis research [1].

Modular Synthesis of Complex Natural Products and APIs

The compound functions as a key intermediate where the masked aldehyde and methyl ester can be manipulated independently. The stability of the 1,3-dioxolane acetal [1] allows for selective transformations on the ester (e.g., hydrolysis, reduction) before unveiling the aldehyde for final fragment coupling, streamlining the convergent synthesis of complex molecules.

Synthesis of Ortho-Functionalized Aromatics via Directed Metalation

The ester group acts as a powerful ortho-directing group, enabling regioselective functionalization adjacent to the dioxolane-protected carbon [1]. This allows for the introduction of a wide variety of substituents at a position that would be difficult to access otherwise, providing a route to highly decorated aromatic building blocks.

Application
Selection Property
Validation Focus
Ligand and supramolecular synthesis
Ortho-difunctionalized aromatic scaffold
Complexation and metal-assembly study fit
Modular natural product / API synthesis
Orthogonal ester and protected aldehyde handles
Sequential functionalization strategy
Ortho-functionalized aromatics via directed metalation
Ester as ortho-directing group
Regioselective substitution study context
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